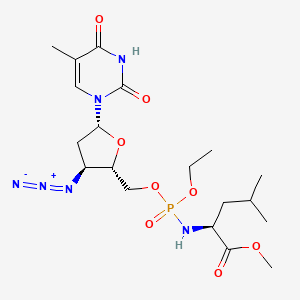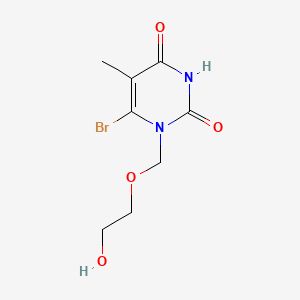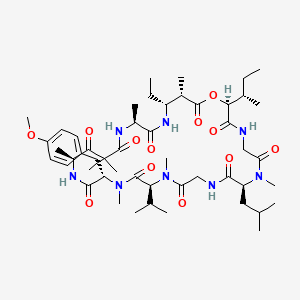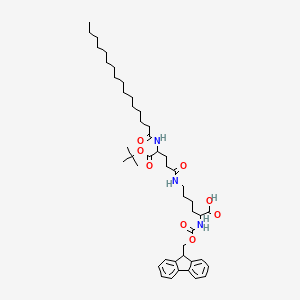
5'MeOLeuPO3(Et) AZT
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Methoxy-Leucine-Phosphonate-Ethyl Azidothymidine (5’MeOLeuPO3(Et) AZT) is a derivative of azidothymidine (AZT), a well-known antiretroviral medication used to treat HIV/AIDS. This compound combines the properties of AZT with additional functional groups to enhance its biological activity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methoxy-Leucine-Phosphonate-Ethyl Azidothymidine involves multiple steps, starting from thymidine. The process typically includes:
Protection of Hydroxyl Groups: The 5’ hydroxyl group of thymidine is protected using a p-methoxybenzoyl ester.
Azidation: The 3’ hydroxyl group is activated and substituted with an azido group (N3) through a Mitsunobu reaction.
Phosphorylation: The 5’ position is phosphorylated to introduce the phosphonate group.
Leucine Conjugation: Leucine is conjugated to the phosphonate group.
Esterification: The final step involves esterification with ethyl groups to form the ethyl ester.
Industrial Production Methods
Industrial production of 5’-Methoxy-Leucine-Phosphonate-Ethyl Azidothymidine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity. Advanced purification techniques like chromatography and crystallization are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5’-Methoxy-Leucine-Phosphonate-Ethyl Azidothymidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azido group to an amine.
Substitution: The azido group can be substituted with other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted azidothymidine derivatives.
Hydrolysis: Formation of phosphonic acid and leucine derivatives.
Wissenschaftliche Forschungsanwendungen
5’-Methoxy-Leucine-Phosphonate-Ethyl Azidothymidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential to inhibit viral replication and its effects on cellular processes.
Medicine: Investigated for its enhanced antiviral activity and reduced toxicity compared to AZT.
Wirkmechanismus
The mechanism of action of 5’-Methoxy-Leucine-Phosphonate-Ethyl Azidothymidine involves its incorporation into viral DNA by reverse transcriptase. The compound acts as a chain terminator, preventing the elongation of viral DNA and thereby inhibiting viral replication. The additional functional groups enhance its stability and selectivity, reducing the likelihood of resistance development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azidothymidine (AZT): The parent compound, widely used in HIV treatment.
3’-Azido-2’,3’-dideoxyguanosine (AZddG): Another nucleoside analog with antiviral activity.
3’-Azido-2’,3’-dideoxyadenosine (AZddA): Similar mechanism of action but different nucleoside base.
Uniqueness
5’-Methoxy-Leucine-Phosphonate-Ethyl Azidothymidine is unique due to its enhanced stability and reduced toxicity. The additional functional groups improve its pharmacokinetic properties, making it a promising candidate for further development in antiviral therapy .
Eigenschaften
CAS-Nummer |
133201-16-8 |
|---|---|
Molekularformel |
C19H31N6O8P |
Molekulargewicht |
502.5 g/mol |
IUPAC-Name |
methyl (2S)-2-[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-ethoxyphosphoryl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C19H31N6O8P/c1-6-31-34(29,23-14(7-11(2)3)18(27)30-5)32-10-15-13(22-24-20)8-16(33-15)25-9-12(4)17(26)21-19(25)28/h9,11,13-16H,6-8,10H2,1-5H3,(H,23,29)(H,21,26,28)/t13-,14-,15+,16+,34?/m0/s1 |
InChI-Schlüssel |
WNYNDJOOLKDZMN-LCMCJYAASA-N |
Isomerische SMILES |
CCOP(=O)(N[C@@H](CC(C)C)C(=O)OC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
Kanonische SMILES |
CCOP(=O)(NC(CC(C)C)C(=O)OC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-(4-phenylpiperazin-1-yl)-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B12810582.png)


![2-[(6-Aminopurin-9-yl)methoxy]but-3-en-1-ol](/img/structure/B12810619.png)




![Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride](/img/structure/B12810666.png)

![9-oxa-2-thia-4,11,18-triazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaene](/img/structure/B12810673.png)
![2-butyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810674.png)


